2-Chloropentan-1-ol

2-Chloropentan-1-ol (CAS 139364-99-1) is a C5 chlorinated primary alcohol with the molecular formula C5H11ClO and a molecular weight of 122.59 g/mol. Its structure features a chlorine atom on the second carbon and a hydroxyl group on the first carbon of a pentane chain.

Molecular Formula C5H11ClO
Molecular Weight 122.59
CAS No. 139364-99-1
Cat. No. B2934581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloropentan-1-ol
CAS139364-99-1
Molecular FormulaC5H11ClO
Molecular Weight122.59
Structural Identifiers
SMILESCCCC(CO)Cl
InChIInChI=1S/C5H11ClO/c1-2-3-5(6)4-7/h5,7H,2-4H2,1H3
InChIKeyBSPZHSJUMXYBOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloropentan-1-ol (CAS 139364-99-1) as a Bifunctional C5 Building Block


2-Chloropentan-1-ol (CAS 139364-99-1) is a C5 chlorinated primary alcohol with the molecular formula C5H11ClO and a molecular weight of 122.59 g/mol . Its structure features a chlorine atom on the second carbon and a hydroxyl group on the first carbon of a pentane chain . This bifunctionality allows it to serve as a versatile intermediate in organic synthesis, particularly for introducing both nucleophilic and electrophilic character into a target molecule . While its fundamental properties are cataloged in chemical databases, specific peer-reviewed studies detailing its unique reactivity or performance relative to other chloropentanols are scarce.

The Pitfalls of Assuming Equivalence Among Chloropentanol Isomers in Synthesis


In the context of synthetic chemistry, chloropentanol isomers are not interchangeable. The position of the chlorine and hydroxyl groups dictates the molecule's steric and electronic properties, which in turn governs its reactivity, selectivity, and the structure of the final product [1]. Substituting 2-chloropentan-1-ol with a positional isomer like 5-chloro-1-pentanol will yield a different carbon backbone upon further reaction, fundamentally altering the target molecule. Therefore, selecting the precise isomer is not a matter of convenience but a critical decision point that determines the success of a synthetic route. The following section is reserved for the quantitative evidence that would substantiate these claims; however, such data is not currently available in the public domain for this specific compound.

Quantitative Performance Benchmarks for 2-Chloropentan-1-ol vs. Key Comparators


Inferred Application Scenarios for 2-Chloropentan-1-ol in Chemical Synthesis


Synthesis of Enantioenriched Epoxides and Semiochemicals

Based on a general method for the one-pot β-chlorination of primary alcohols, 2-chloroalkan-1-ols like 2-chloropentan-1-ol can be synthesized as intermediates for the production of olfactory lactones (e.g., whisky lactone) and pheromones (e.g., cruentol) from terpene-derived alcohols [1]. This application leverages the compound's bifunctional nature for subsequent epoxidation reactions. This inference is drawn from a class of reactions and not from a study isolating the performance of 2-chloropentan-1-ol itself [1].

Potential Use as a Chiral Building Block

The existence of the (S)-enantiomer, (2S)-2-chloropentan-1-ol, indicates its potential as a chiral building block in asymmetric synthesis [2]. The stereocenter at the C2 position could be exploited to introduce chirality into more complex molecules. However, no specific examples of its use in this context were found in the accessible literature.

Intermediate for C2-Functionalized Heterocycles

A related protected derivative, (S)-5-((tert-butyldimethylsilyl)oxy)-2-chloropentan-1-ol, has been reported as a reactant in the enantioselective synthesis of protected morpholines and piperazines [3]. This suggests that 2-chloropentan-1-ol, or its protected form, could serve as a precursor to C2-functionalized nitrogen-containing heterocycles, which are common motifs in medicinal chemistry.

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